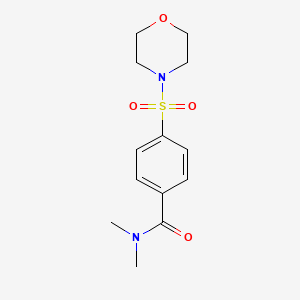
N,N-dimethyl-4-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NN-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a chemical compound known for its unique structure and diverse applications in various fields. This compound features a benzamide core substituted with a morpholine-4-sulfonyl group and two methyl groups on the nitrogen atom. Its molecular formula is C13H18N2O4S, and it has a molecular weight of 298.36 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves the reaction of 4-(morpholine-4-sulfonyl)benzoic acid with dimethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of NN-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
NN-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
NN-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of NN-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The benzamide core can also interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Lacks the morpholine-4-sulfonyl group, making it less versatile in terms of chemical reactivity and biological activity.
4-(Morpholine-4-sulfonyl)benzamide: Does not have the dimethylamino group, which may affect its solubility and interaction with biological targets.
N,N-Dimethylformamide: A simpler structure with different chemical properties and applications.
Uniqueness
NN-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the presence of both the morpholine-4-sulfonyl group and the dimethylamino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H18N2O4S |
|---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
N,N-dimethyl-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C13H18N2O4S/c1-14(2)13(16)11-3-5-12(6-4-11)20(17,18)15-7-9-19-10-8-15/h3-6H,7-10H2,1-2H3 |
InChI Key |
DBISENLYUGOFOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















